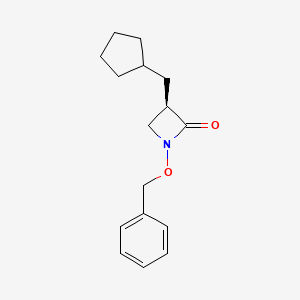
(r)-1-(Benzyloxy)-3-(cyclopentylmethyl)azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(Benzyloxy)-3-(cyclopentylmethyl)azetidin-2-one is a compound belonging to the azetidin-2-one family, which is a four-membered cyclic lactam. Azetidin-2-ones are recognized for their significant role as building blocks in the synthesis of various organic molecules, including β-lactam antibiotics . The unique structure of azetidin-2-ones, characterized by the strain energy associated with the four-membered ring, makes them versatile intermediates in organic synthesis .
Vorbereitungsmethoden
The synthesis of ®-1-(Benzyloxy)-3-(cyclopentylmethyl)azetidin-2-one typically involves the formation of the azetidin-2-one ring followed by the introduction of the benzyloxy and cyclopentylmethyl groups. One common synthetic route involves the cyclization of suitable precursors under specific reaction conditions. For instance, the radical anions of azetidin-2-ones can be generated by UV-irradiation in the presence of triethylamine, leading to ring-splitting and subsequent formation of the desired compound . Industrial production methods may involve optimized reaction conditions and the use of flow microreactor systems to enhance efficiency and sustainability .
Analyse Chemischer Reaktionen
®-1-(Benzyloxy)-3-(cyclopentylmethyl)azetidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The benzyloxy and cyclopentylmethyl groups can undergo substitution reactions with suitable reagents. Common reagents and conditions used in these reactions include UV-irradiation, triethylamine, and other standard organic reagents. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
Wissenschaftliche Forschungsanwendungen
®-1-(Benzyloxy)-3-(cyclopentylmethyl)azetidin-2-one has several scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Its role in the synthesis of β-lactam antibiotics highlights its importance in medicinal chemistry.
Wirkmechanismus
The mechanism of action of ®-1-(Benzyloxy)-3-(cyclopentylmethyl)azetidin-2-one involves the interaction of its azetidin-2-one ring with specific molecular targets. The strain energy associated with the four-membered ring facilitates selective bond cleavage and subsequent transformations. This reactivity is exploited in various synthetic methodologies to produce diverse structural types of target molecules . The molecular targets and pathways involved depend on the specific application and the nature of the substituents on the azetidin-2-one ring.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to ®-1-(Benzyloxy)-3-(cyclopentylmethyl)azetidin-2-one include other azetidin-2-ones with different substituents. These compounds share the common four-membered cyclic lactam structure but differ in their substituent groups, which impart unique properties and reactivities. Examples of similar compounds include:
- Azetidin-2-one derivatives with aromatic substituents.
- Azetidin-2-one derivatives with aliphatic substituents.
- β-lactam antibiotics with varying side chains . The uniqueness of ®-1-(Benzyloxy)-3-(cyclopentylmethyl)azetidin-2-one lies in its specific substituent groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
(3R)-3-(cyclopentylmethyl)-1-phenylmethoxyazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c18-16-15(10-13-6-4-5-7-13)11-17(16)19-12-14-8-2-1-3-9-14/h1-3,8-9,13,15H,4-7,10-12H2/t15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKIMORMCNMCNO-OAHLLOKOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC2CN(C2=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C[C@@H]2CN(C2=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














